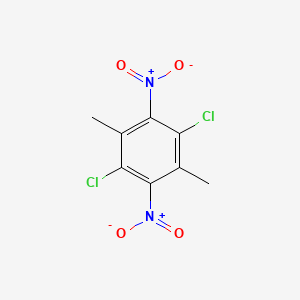
Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- is an organic compound with the molecular formula C8H6Cl2N2O4 It is a derivative of benzene, characterized by the presence of two chlorine atoms, two methyl groups, and two nitro groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- typically involves multiple steps, starting from benzene. The process includes:
Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of hydrogen atoms with chlorine atoms using chlorine gas in the presence of a catalyst like iron(III) chloride.
Methylation: Introduction of methyl groups through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ethanol.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methyl groups influence the compound’s reactivity and its ability to penetrate biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1,4-dichloro-2,5-dimethyl-.
- Benzene, 1,4-dichloro-2,5-dimethyl-3,6-diamino-.
- Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dihydroxy-.
Uniqueness
Benzene, 1,4-dichloro-2,5-dimethyl-3,6-dinitro- is unique due to the presence of both electron-withdrawing nitro groups and electron-donating methyl groups, which significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
40115-57-9 |
|---|---|
Fórmula molecular |
C8H6Cl2N2O4 |
Peso molecular |
265.05 g/mol |
Nombre IUPAC |
1,4-dichloro-2,5-dimethyl-3,6-dinitrobenzene |
InChI |
InChI=1S/C8H6Cl2N2O4/c1-3-5(9)8(12(15)16)4(2)6(10)7(3)11(13)14/h1-2H3 |
Clave InChI |
HYRAGOBKBZGFKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Cl)[N+](=O)[O-])C)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


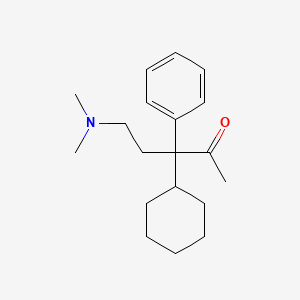

![4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid](/img/structure/B14001458.png)
![Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate](/img/structure/B14001461.png)
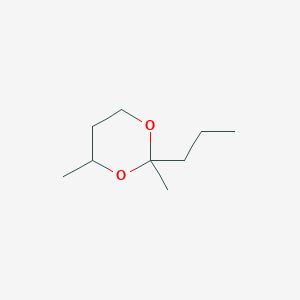
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
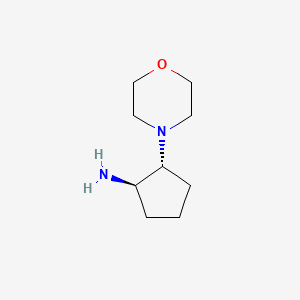
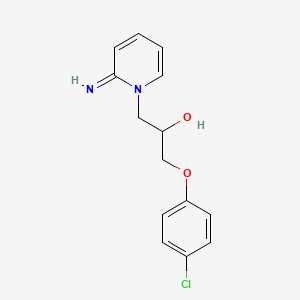
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)

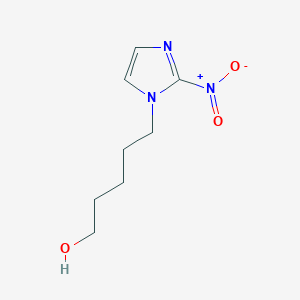
![2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone](/img/structure/B14001531.png)
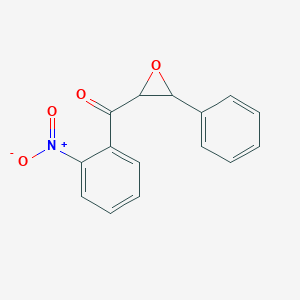
![Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate](/img/structure/B14001535.png)
